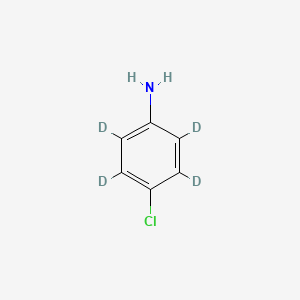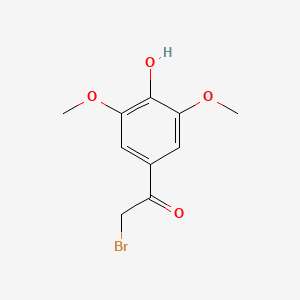
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2BD involves the bromination of 4-hydroxy-3,5-dimethoxy-acetophenone . This reaction is typically carried out under light irradiation . The resulting product is an important intermediate in the synthesis of a variety of compounds.Molecular Structure Analysis
The molecular formula of 2BD is C10H11BrO4 . Its average mass is 259.096 Da and its monoisotopic mass is 257.989136 Da .科学的研究の応用
Identification of Pyrolysis Products : One study explored the pyrolysis products of the psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, which is related to 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone. This research provides insights into the stability and potential degradation products of such compounds when exposed to heat, which is crucial for understanding their safety profile when ingested by inhalation or smoking (Texter et al., 2018).
Synthesis and Chemical Properties : Another research focused on the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group. This study contributes to the understanding of the chemical properties and potential applications in synthetic organic chemistry (Li Hong-xia, 2007).
Metabolism Studies : Metabolic pathways of related substances like 4-bromo-2,5-dimethoxyphenethylamine have been studied in various species, including humans. These findings are significant for pharmacology and toxicology, offering insights into how such compounds are metabolized in the body (Carmo et al., 2005).
Carbonic Anhydrase Inhibition : Research on compounds like (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, which is structurally related to 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, has shown potential for inhibiting human cytosolic carbonic anhydrase II. This suggests applications in developing drugs for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Photochemical Studies : Investigations into the photochemistry of related compounds, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, provide valuable data for understanding the photoreactivity of these substances, which is important in fields like material sciences and environmental studies (Castellan et al., 1990).
特性
IUPAC Name |
2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,13H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYIKFIZNYRVDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710175 |
Source


|
| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
CAS RN |
51149-28-1 |
Source


|
| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


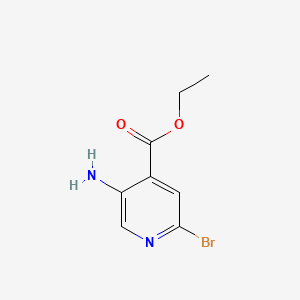
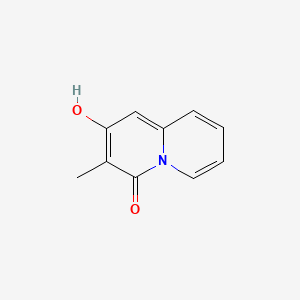
![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)

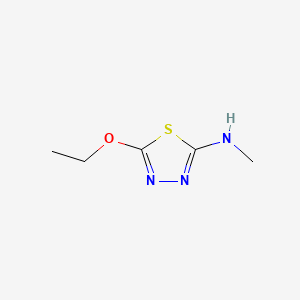
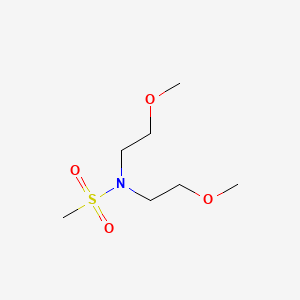
![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)
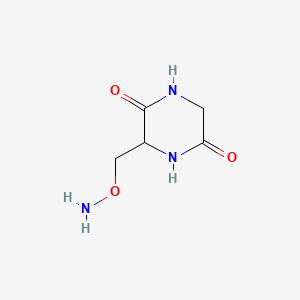
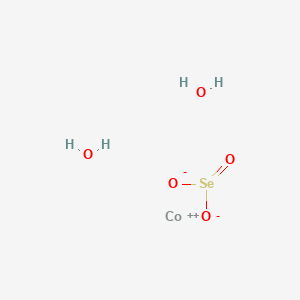
![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
